3-(4-ヒドロキシ-3,5-ジメトキシフェニル)-1,2-プロパンジオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

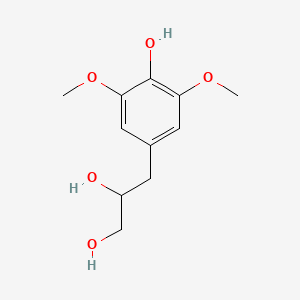

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol is an organic compound with the molecular formula C11H16O5 It is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, along with a propane-1,2-diol side chain

科学的研究の応用

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

作用機序

Target of Action

The primary target of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol is the protein Endo-1,4-beta-xylanase Y . This protein is found in the organism Clostridium thermocellum .

Mode of Action

It is known to inhibit the protein feruloyl esterases . The compound’s interaction with its target protein likely results in changes to the protein’s function, potentially affecting the breakdown of complex carbohydrates.

Pharmacokinetics

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific molecular structure of the compound .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable reagent to introduce the propane-1,2-diol side chain. One common method involves the reduction of the aldehyde group to an alcohol, followed by further functionalization to achieve the desired diol structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Specific details on industrial methods are often proprietary and may vary between manufacturers .

化学反応の分析

Types of Reactions

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .

類似化合物との比較

Similar Compounds

3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: This compound has one less methoxy group, which can affect its chemical properties and reactivity.

Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl):

Uniqueness

The presence of both hydroxy and methoxy groups, along with the diol side chain, makes it a versatile compound for various chemical reactions and research applications .

生物活性

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol, a compound with notable structural characteristics, has gained attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol can be represented as follows:

- Molecular Formula : C12H16O5

- Molecular Weight : 240.25 g/mol

- IUPAC Name : 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol

This compound features a phenolic hydroxyl group and two methoxy groups on the aromatic ring, contributing to its potential biological activity.

Antioxidant Activity

Research indicates that 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively. The antioxidant activity can be quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

These values suggest that the compound is a potent antioxidant compared to other known antioxidants .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in various cell lines. In a study using LPS-stimulated macrophages, treatment with 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathway activation.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays against several cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that it inhibits cell proliferation with IC50 values ranging from 30 to 50 µM.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 35 |

| A549 | 45 |

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 1: Antioxidant Efficacy in Animal Models

A study conducted on diabetic rats demonstrated that administration of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol significantly reduced oxidative stress markers such as malondialdehyde (MDA) while increasing antioxidant enzyme levels (SOD and catalase). This suggests its potential therapeutic role in managing oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanism Elucidation

In another investigation using human THP-1 monocytes treated with LPS, the compound was found to downregulate the expression of COX-2 and iNOS genes. This study provided insights into its molecular action against inflammation and highlighted its potential application in inflammatory diseases .

特性

IUPAC Name |

3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-15-9-4-7(3-8(13)6-12)5-10(16-2)11(9)14/h4-5,8,12-14H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVVRJZYFJNFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745400 |

Source

|

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22805-15-8 |

Source

|

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。